molecular formula C17H16N4O B6597382 N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide CAS No. 1689545-27-4

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide

Cat. No. B6597382
CAS RN: 1689545-27-4
M. Wt: 292.33 g/mol
InChI Key: WNLDKUJBVKSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide (MCPIP) is an indazole-based compound that is commonly used in scientific research. It has a wide range of applications, including being used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. MCPIP has been used in a variety of research projects, including drug development, cancer research, and neurological studies.

Mechanism of Action

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide acts as an agonist of the G protein-coupled receptor GPR55, which is involved in a variety of physiological processes, including inflammation, pain, and appetite. N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, to reduce pain, and to increase appetite. It has also been shown to have neuroprotective effects, to reduce anxiety, and to have anticonvulsant effects.

Advantages and Limitations for Lab Experiments

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it also has some limitations. It has a relatively short half-life, and it is not very soluble in water.

Future Directions

There are a number of potential future directions for N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide research. These include further studies into its pharmacological effects, its potential therapeutic applications, and its role in neurological disorders. Additionally, further research could be conducted into its use as a biochemical and physiological probe, and its potential as a laboratory tool to study environmental and dietary factors. Finally, further research could be conducted into its potential as an anti-cancer agent.

Synthesis Methods

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide is synthesized using a three-step process. The first step involves the reaction of 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylic acid and sodium hydroxide to form the intermediate product sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate. The second step involves the reaction of sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate and methyl iodide to form the final product, N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide.

Scientific Research Applications

N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been used in a wide range of scientific research projects. It has been used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. It has also been used in drug development, cancer research, and neurological studies.

properties

IUPAC Name

N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLDKUJBVKSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337380
Record name Indazapyroxamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indazapyroxamet

CAS RN

1689545-27-4
Record name Indazapyroxamet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indazapyroxamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDAZAPYROXAMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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